REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[CH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[OH:15].[Na+].ClC1C=C(C=CC=1)C(OO)=O>ClCCl.CCCCCC>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]2[O:15][CH:12]2[CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC=CC1
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
which was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration, mother liquor
|
Type
|
WASH
|
Details
|
was washed saturated sodium chloride in water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue, which
|
Type
|
CUSTOM
|
Details
|
insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
Mother liquor was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remainings were dissolved in ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
washed in turn with saturated sodium hydrogen carbonate in water (100 ml×5) and saturated sodium chloride in water (100 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
which was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (350 ml)
|
Type
|
WASH
|
Details
|
eluting in turn with 10%, 20% and 30% ethyl acetate in n-hexane
|
Type
|
ADDITION
|
Details
|
Tractions, containing desired product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2C(CC1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[CH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[OH:15].[Na+].ClC1C=C(C=CC=1)C(OO)=O>ClCCl.CCCCCC>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]2[O:15][CH:12]2[CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC=CC1
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
which was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration, mother liquor
|
Type
|
WASH
|
Details
|
was washed saturated sodium chloride in water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue, which
|
Type
|
CUSTOM
|
Details
|
insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
Mother liquor was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remainings were dissolved in ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
washed in turn with saturated sodium hydrogen carbonate in water (100 ml×5) and saturated sodium chloride in water (100 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
which was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (350 ml)
|
Type
|
WASH
|
Details
|
eluting in turn with 10%, 20% and 30% ethyl acetate in n-hexane
|
Type
|
ADDITION
|
Details
|
Tractions, containing desired product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2C(CC1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |